molecular formula C15H15BrFN B1444812 [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1457663-63-6

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B1444812
CAS No.: 1457663-63-6
M. Wt: 308.19 g/mol
InChI Key: FMSHKHBEVVEDTB-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, reduction may produce primary or secondary amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be compared with other similar compounds, such as:

    [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine: Similar structure but with a chlorine substituent instead of bromine.

    [(4-Bromophenyl)methyl][(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with a chlorine substituent instead of fluorine.

    [(4-Bromophenyl)methyl][(3-fluoro-4-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of two aromatic rings substituted with bromine and fluorine atoms, which influence its electronic properties and biological interactions. The presence of these halogens often enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can modulate the compound's reactivity, leading to alterations in enzyme inhibition or receptor activation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in signal transduction pathways.
  • Receptor Binding : It can act as a ligand for certain receptors, influencing cellular responses.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundPotential kinase inhibitor
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amineAnticancer activity
(4-Bromophenyl)ethylmethylamineLigand for biochemical assays

Case Studies and Research Findings

  • Inhibition Studies : A study investigating similar compounds found that brominated phenyl derivatives exhibited significant inhibitory effects on various cancer cell lines. The mechanism involved modulation of key signaling pathways such as MAPK and PI3K/Akt .
  • Pharmacokinetics : Research on structurally analogous compounds indicated favorable pharmacokinetic profiles, including good bioavailability and half-life in animal models. These properties are crucial for therapeutic efficacy in vivo .
  • Therapeutic Applications : Compounds with similar structures have been explored for their potential in treating chronic diseases such as cancer and inflammatory disorders. For instance, a related compound demonstrated potent inhibition of BCR-ABL kinase, which is pivotal in chronic myeloid leukemia (CML) treatment .

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHBEVVEDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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